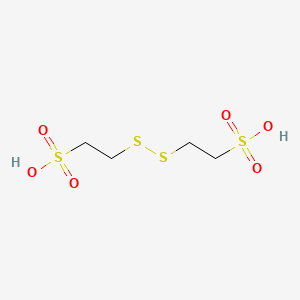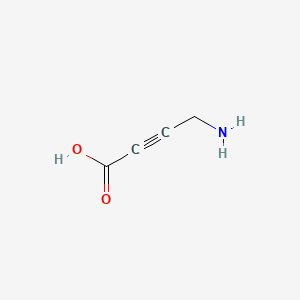
4-Aminobut-2-ynoic acid
Vue d'ensemble
Description
4-Aminobut-2-ynoic acid, also known by its CAS Number 34014-16-9, is a compound with a molecular weight of 99.09 . It is available in powder form .
Synthesis Analysis
The synthesis of 4-Aminobut-2-ynoic acid and its analogues often involves the use of α,β-unsaturated acids with N-bromosuccinimide, which are then aminated in liquid ammonia .Molecular Structure Analysis
The InChI code for 4-Aminobut-2-ynoic acid is 1S/C4H5NO2/c5-3-1-2-4(6)7/h3,5H2,(H,6,7) . This indicates that the compound consists of 4 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
4-Aminobut-2-ynoic acid is a powder with a melting point of 182-183 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Neurotransmitter Research
4-Aminotetrolic acid: has been utilized in the study of GABA A receptors , which are pivotal in the functioning of the central nervous system. It acts as an agonist and is instrumental in understanding the inhibitory action on spinal neurons, providing insights into the treatment of neurological disorders .
Structural Modification of Natural Products
This compound plays a significant role in the structural modification of natural products. By introducing 4-Aminobut-2-ynoic acid into natural products, researchers aim to enhance their performance and minimize adverse effects. This application is crucial in the development of new drugs with improved solubility and activity .
Synthesis of Tritiated Compounds
The synthesis of tritiated analogs of 4-Aminobut-2-ynoic acid is significant for creating compounds with high specific activity. These analogs are valuable in various scientific studies, including those related to neurotransmission .
Molecular Modelling
4-Aminotetrolic acid: is essential for molecular modelling of ionotropic GABA receptors. Its structure helps in understanding the different shapes that GABA may adopt in its interactions with receptive macromolecules, aiding in the development of new agents acting selectively on these receptors .
Neurochemical Studies
As a neurochemical, 4-Aminotetrolic acid has been extensively studied for its action across a range of macromolecules, from receptors to transporters. This has provided valuable information for the pharmacology of neurotransmitters .
Radiolabeling for Imaging
The compound is used in the preparation of radiolabeled analogs for imaging purposes. This application is particularly useful in the field of medical imaging, where it helps in tracking the distribution and localization of neurotransmitters .
Safety and Hazards
Propriétés
IUPAC Name |
4-aminobut-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h3,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGBKMXGOMEWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187625 | |
| Record name | 4-Aminotetrolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobut-2-ynoic acid | |
CAS RN |
34014-16-9 | |
| Record name | 4-Aminotetrolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminotetrolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4-ATA?
A: 4-Aminotetrolic acid (IUPAC name: 4-Amino-but-2-ynoic acid) possesses the molecular formula C4H5NO2. [, ] Its molecular weight is 99.09 g/mol. [] Crystallographic studies reveal that 4-ATA exists as a zwitterion in its solid state, with a three-dimensional network of hydrogen bonds between molecules. []
Q2: Are there any known inhibitors of GABA transaminase activity?
A: Yes, research indicates that 4-ATA acts as a competitive inhibitor of GABA transaminase, an enzyme responsible for GABA degradation. [] This inhibitory effect was observed in both rat brain mitochondria and P. fluorescens extracts. [] Interestingly, other substituted tetrolic acids did not exhibit this inhibitory effect, highlighting the specific structural requirements for GABA transaminase inhibition. []
Q3: What analytical techniques are employed to study 4-ATA?
A: Various analytical methods are crucial for characterizing and quantifying 4-ATA. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) can provide detailed structural information and confirm its identity. [, ] Additionally, methods like high-performance liquid chromatography (HPLC) are employed to separate and quantify 4-ATA, particularly in biological samples. [] These techniques are essential for studying its synthesis, metabolism, and biological activity.
Q4: Has 4-ATA been used in the synthesis of other important compounds?
A: Yes, 4-ATA has served as a precursor for the synthesis of radiolabeled GABA, specifically [2,3-3H] GABA, at high specific activity. [] This radiolabeled GABA is a valuable tool in research for studying GABA receptors, transport mechanisms, and metabolism.
Q5: Are there any computational chemistry studies conducted on 4-ATA?
A: Yes, computational chemistry approaches have been employed to understand 4-ATA's electronic structure and conformational properties. [] Studies using the CNDO/2 molecular orbital method have provided insights into its electronic distribution and potential energy surfaces. [] This information is valuable for comprehending its interactions with biological targets and guiding further research on its pharmacological properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



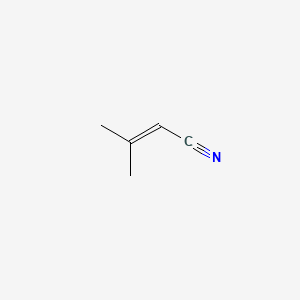


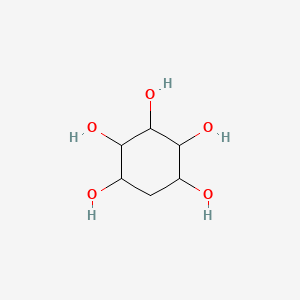

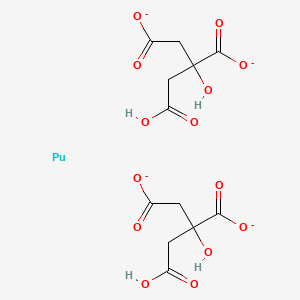


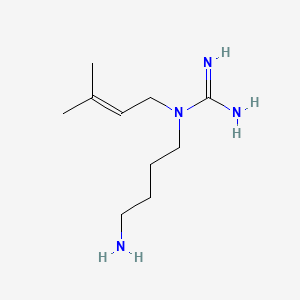
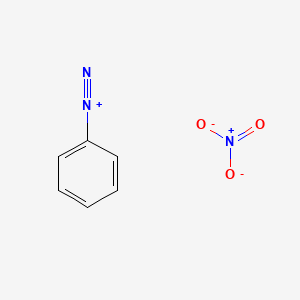


![Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride](/img/structure/B1195673.png)
